molecular formula C18H23N5O B14937132 1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B14937132
M. Wt: 325.4 g/mol
InChI Key: INEYHKIWPNPJGC-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H23N5O and its molecular weight is 325.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H23N5O

Molecular Weight

325.4 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H23N5O/c1-13-11-14(2)22-18(21-13)23-9-6-15(7-10-23)17(24)20-12-16-5-3-4-8-19-16/h3-5,8,11,15H,6-7,9-10,12H2,1-2H3,(H,20,24)

InChI Key

INEYHKIWPNPJGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCC3=CC=CC=N3)C

Origin of Product

United States

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4OC_{19}H_{24}N_4O with a molecular weight of approximately 324.43 g/mol. The compound features a piperidine core substituted with a pyrimidine and pyridine moiety, which are known to influence its biological activity.

Antiviral Activity

Research indicates that derivatives of piperidine compounds exhibit significant antiviral properties. For instance, related compounds have been reported to inhibit HIV-1 replication with IC₅₀ values in the nanomolar range. In a study involving piperidine derivatives, compounds similar to our target showed promising results against CCR5, a co-receptor for HIV entry into cells. Specifically, derivatives demonstrated IC₅₀ values comparable to maraviroc, a well-known CCR5 antagonist .

Anticancer Activity

Studies have shown that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For example, piperidine-based compounds were tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, yielding IC₅₀ values in the micromolar range. The activity was attributed to the ability of these compounds to interfere with cellular signaling pathways involved in cancer progression .

Enzyme Inhibition

The compound's structure suggests potential inhibition of specific enzymes involved in disease processes. For instance, some piperidine derivatives have been shown to inhibit human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis. Selective inhibition was observed at low concentrations, indicating a potential therapeutic application in cancer treatment .

The biological activity of 1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as an antagonist or inhibitor at specific receptors such as CCR5.
  • Enzyme Inhibition : It may inhibit enzymes critical for viral replication or tumor growth.
  • Cell Signaling Interference : The compound could disrupt signaling pathways that promote cell proliferation.

Study 1: Antiviral Efficacy

In a controlled study evaluating the antiviral efficacy of various piperidine derivatives, one derivative demonstrated an IC₅₀ value of 25.73 nM against CCR5 in calcium mobilization assays. This suggests that modifications to the piperidine structure can significantly enhance antiviral potency .

Study 2: Anticancer Activity

Another study assessed the cytotoxicity of piperidine derivatives on HeLa cells, revealing an IC₅₀ value of 0.65 μM for the most active compound in the series. This finding highlights the potential of these compounds as anticancer agents .

Summary Table of Biological Activities

Activity TypeCompound NameIC₅₀ ValueReference
AntiviralPiperidine derivative25.73 nM
Anticancer (MCF-7)Piperidine derivative0.65 μM
Enzyme InhibitionHuman Carbonic Anhydrase InhibitorNanomolar range

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